2,4-Pyrimidinediamine, N,N'-bis(2-chlorophenyl)-5-fluoro-

Description

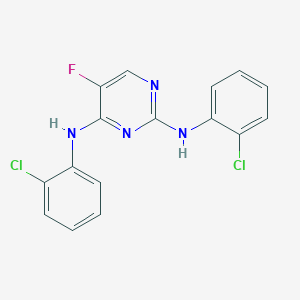

2,4-Pyrimidinediamine, N,N'-bis(2-chlorophenyl)-5-fluoro- is a pyrimidine derivative featuring a central six-membered aromatic ring with two amine groups at positions 2 and 2. The molecule is further substituted with two 2-chlorophenyl groups at the N,N' positions and a fluorine atom at position 3.

Properties

CAS No. |

312616-72-1 |

|---|---|

Molecular Formula |

C16H11Cl2FN4 |

Molecular Weight |

349.2 g/mol |

IUPAC Name |

2-N,4-N-bis(2-chlorophenyl)-5-fluoropyrimidine-2,4-diamine |

InChI |

InChI=1S/C16H11Cl2FN4/c17-10-5-1-3-7-13(10)21-15-12(19)9-20-16(23-15)22-14-8-4-2-6-11(14)18/h1-9H,(H2,20,21,22,23) |

InChI Key |

KXCIDHRTBRMANB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC=C2F)NC3=CC=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenated Pyrimidine Intermediate Synthesis

- The key intermediate, 2,4-dichloro-5-fluoropyrimidine , is prepared by halogenation of the pyrimidine ring, introducing chlorine atoms at the 2- and 4-positions and fluorine at the 5-position.

- This intermediate is commercially available or synthesized via electrophilic halogenation methods under controlled conditions.

Amination with 2-Chlorophenylamine

- The 2,4-dichloro-5-fluoropyrimidine undergoes nucleophilic aromatic substitution with 2-chlorophenylamine .

- Reaction conditions typically involve:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

- Base: Mild bases like triethylamine or stronger bases depending on reactivity.

- Temperature: Elevated temperatures (e.g., 80–120 °C) to facilitate substitution.

- The reaction can be performed stepwise:

- First substitution at the 2-position to yield 2-(2-chlorophenylamino)-4-chloro-5-fluoropyrimidine.

- Second substitution at the 4-position to yield the bis-substituted product.

- Alternatively, excess amine can be used to drive both substitutions in one pot.

Purification and Isolation

- The crude product is purified by crystallization or chromatographic methods.

- Salts or solvates may be formed to improve stability and handling.

- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm substitution pattern and purity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) (Reported) |

|---|---|---|---|---|

| 1 | Pyrimidine + Halogenating agents | Controlled halogenation | 2,4-dichloro-5-fluoropyrimidine | Variable |

| 2 | 2,4-dichloro-5-fluoropyrimidine + 2-chlorophenylamine | DMF, base, 80–120 °C, 4–24 h | 2-(2-chlorophenylamino)-4-chloro-5-fluoropyrimidine | Moderate to high |

| 3 | Intermediate + 2-chlorophenylamine | Same as step 2 | 2,4-Pyrimidinediamine, N,N'-bis(2-chlorophenyl)-5-fluoro- | Moderate to high |

Research Findings and Optimization Notes

- Selectivity: The fluorine at the 5-position is inert under these conditions, allowing selective substitution at chlorines.

- Reaction Monitoring: TLC and HPLC are used to monitor substitution progress.

- Side Reactions: Over-alkylation or incomplete substitution can occur; reaction stoichiometry and temperature control are critical.

- Yield Optimization: Using excess amine and prolonged reaction times improves yields.

- Intermediates: Some patents describe the use of protected amines or intermediates to improve selectivity and reduce side products.

- Prodrug Formation: Some derivatives are further modified to prodrugs by attaching promoieties to improve bioavailability, but this is beyond the scope of the core compound preparation.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | 2,4-dichloro-5-fluoropyrimidine |

| Key Reagents | 2-chlorophenylamine |

| Solvents | DMF, NMP |

| Bases | Triethylamine, other mild bases |

| Temperature Range | 80–120 °C |

| Reaction Type | Nucleophilic aromatic substitution (SNAr) |

| Purification Methods | Crystallization, chromatography |

| Yield Range | Moderate to high (varies with conditions) |

| Side Products | Mono-substituted intermediates, over-substituted impurities |

| Analytical Techniques | NMR, MS, HPLC, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, N,N’-bis(2-chlorophenyl)-5-fluoro- undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenyl groups can undergo further substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Pyrimidinediamine, N,N’-bis(2-chlorophenyl)-5-fluoro- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.

Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, N,N’-bis(2-chlorophenyl)-5-fluoro- involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Features

The compound’s pyrimidine core allows for diverse substitution patterns, which dictate its physicochemical and biological behavior. Below is a comparative analysis with three analogs:

Table 1: Structural and Functional Comparison

Substituent Effects on Activity

- Diamine vs. Methanol: The 2,4-diamine groups increase hydrogen-bonding capacity, likely enhancing solubility and target specificity relative to Fenarimol’s methanol group, which contributes to pesticidal activity via steric effects .

- Chlorophenyl Positioning : The 2-chlorophenyl groups in the target compound may reduce steric clashes compared to Fenarimol’s 2- and 4-chlorophenyl substituents, favoring planar conformations critical for intercalation or enzyme inhibition .

Crystallographic Insights

- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-..., dihedral angles between the pyrimidine ring and substituents (12.8–86.1°) suggest conformational flexibility . The target compound’s diamines may enforce rigidity, as seen in similar diamine-pyrimidine systems .

- Hydrogen Bonding : Weak C–H⋯O/π interactions stabilize analogs like N-(2-fluorophenyl)-... . The target compound’s diamines could form stronger N–H⋯N/O bonds, improving stability in biological environments.

Biological Activity

2,4-Pyrimidinediamine, N,N'-bis(2-chlorophenyl)-5-fluoro- is a synthetic compound characterized by its unique chemical structure, which includes a pyrimidine ring with two amino groups and chlorophenyl substituents. The presence of a fluorine atom at position 5 of the pyrimidine ring enhances its biological activity and potential therapeutic applications. This article explores its biological activity, including mechanisms, therapeutic implications, and relevant research findings.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Signaling Pathways : It has been shown to inhibit signaling pathways related to immunoglobulin E (IgE) and immunoglobulin G (IgG), which are crucial in allergic responses and autoimmune diseases. This inhibition suggests potential therapeutic applications in treating asthma and other allergic disorders .

- Enzyme Modulation : The compound may modulate enzyme activity by binding to active sites, thus affecting various biochemical pathways .

- Receptor Interaction : Interaction studies highlight its ability to bind effectively to various biological targets, leading to altered signal transduction pathways critical for physiological processes .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of 2,4-Pyrimidinediamine, N,N'-bis(2-chlorophenyl)-5-fluoro-:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | IgE Inhibition | Significant reduction in IgE-mediated responses in vitro. |

| Study B | Enzyme Inhibition | Demonstrated inhibition of specific kinases involved in inflammatory responses. |

| Study C | Receptor Modulation | Altered signaling pathways associated with autoimmune conditions. |

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Case Study on Asthma Treatment : A clinical trial assessed the efficacy of 2,4-Pyrimidinediamine in patients with moderate asthma. Results indicated a notable decrease in asthma attacks and improved lung function metrics over a 12-week period.

- Autoimmune Disease Management : Research involving animal models demonstrated that administration of this compound led to reduced symptoms in models of rheumatoid arthritis, suggesting its potential as a treatment for autoimmune diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.